Home > Products > Screening Compounds P23278 > Tandutinib sulfate
Tandutinib sulfate - 387867-14-3

Tandutinib sulfate

Catalog Number: EVT-15324883
CAS Number: 387867-14-3
Molecular Formula: C31H44N6O8S
Molecular Weight: 660.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tandutinib sulfate, also known as MLN518, is a small molecule compound primarily investigated for its potential in treating acute myeloid leukemia (AML). It functions as an inhibitor of receptor tyrosine kinases, particularly FLT3, which is frequently mutated in AML patients. The compound has garnered attention for its ability to reverse multidrug resistance in cancer cells, making it a significant candidate in oncological pharmacotherapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of tandutinib sulfate involves multiple steps, starting with the preparation of key intermediates. A notable method begins with 4-hydroxy-3-methoxybenzoic acid, which reacts with 1-bromo-3-chloropropane followed by nitration to yield a desired regioisomer . Subsequent steps include:

  1. Formation of Intermediates: Utilizing reagents such as phosphoryl chloride and N,N-diethylaniline for chlorination, yielding high purity intermediates.
  2. Cyclization and Coupling: The final product is obtained through cyclization reactions involving piperidine and subsequent purification techniques like recrystallization to achieve over 99% HPLC purity .
  3. Industrial Scale-Up: For large-scale production, reaction conditions are optimized to ensure consistent quality while adhering to Good Manufacturing Practices (GMP).
Molecular Structure Analysis

Structure and Data

The molecular formula of tandutinib sulfate is C31H42N6O4C_{31}H_{42}N_{6}O_{4}, with a molar mass of approximately 562.703 g/mol. The structure features a piperazine ring connected to various functional groups that contribute to its biological activity .

  • Key Structural Features:
    • Piperazine moiety
    • Various aromatic substituents
    • Functional groups responsible for receptor binding

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

Tandutinib undergoes several chemical reactions that are crucial for its synthesis and modification:

  1. Oxidation: Tandutinib can be oxidized under specific conditions to form derivatives that may exhibit altered biological activity.
  2. Reduction: Reduction reactions can modify functional groups, potentially enhancing or diminishing its efficacy.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced, affecting its chemical properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

Tandutinib exerts its effects primarily through the inhibition of tyrosine kinases such as FLT3, KIT, and PDGFR. These enzymes play critical roles in cell signaling pathways that regulate growth and proliferation in cancer cells:

  • Inhibition of FLT3: By blocking FLT3 activity, tandutinib disrupts the signaling pathways that promote tumor growth, particularly in FLT3-ITD-positive AML patients.
  • Impact on Cellular Processes: The compound has been shown to inhibit the growth of leukemic blasts while sparing normal progenitor cells, indicating a targeted therapeutic effect .

Clinical studies have demonstrated that tandutinib can effectively reduce blast colony formation in patients with FLT3 mutations, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tandutinib sulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in various solvents including water and ethanol; solubility characteristics are essential for formulation development.
  • Stability: Stability under different pH conditions should be assessed for effective storage and usage.

These properties are crucial for understanding how tandutinib interacts with biological systems and how it can be effectively formulated into pharmaceutical preparations.

Applications

Scientific Uses

Tandutinib sulfate is primarily investigated for its applications in oncology:

  • Treatment of Acute Myeloid Leukemia: Its ability to inhibit FLT3 makes it a promising candidate for treating AML patients with FLT3 mutations.
  • Research on Multidrug Resistance: Studies indicate that tandutinib can reverse drug resistance mechanisms in cancer cells, providing insights into combination therapies that may enhance treatment efficacy .

Ongoing clinical trials aim to further elucidate its therapeutic potential and optimize dosing strategies to maximize patient outcomes.

Introduction to Tandutinib Sulfate in Targeted Therapy

Tandutinib sulfate (MLN518/CT53518) represents a significant advancement in molecularly targeted cancer therapy, specifically engineered to inhibit key oncogenic drivers in hematological malignancies and solid tumors. This quinazoline-based small molecule inhibitor selectively targets class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). The development of tandutinib emerged from systematic drug discovery efforts to address the critical unmet medical need in cancers driven by dysregulated RTK signaling, particularly acute myelogenous leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations. Tandutinib's molecular structure features a piperazinyl quinazoline core that enables potent and selective kinase inhibition, with the sulfate formulation enhancing its pharmaceutical properties for oral administration [1] [6] [8].

Historical Development and Rationale for FLT3/PDGFR/c-Kit Inhibition

The development trajectory of tandutinib began with high-throughput screening campaigns to identify FLT3 inhibitors, followed by medicinal chemistry optimization to enhance potency and selectivity. The drug candidate progressed to phase I clinical trials in 2006, where it demonstrated proof-of-concept FLT3 inhibition in patients with AML or high-risk myelodysplastic syndrome (MDS). The trial established the maximum tolerated dose (MTD) at 525 mg twice daily, with dose-limiting toxicities of reversible muscular weakness and fatigue observed at higher doses [1] [3].

The fundamental rationale for targeting FLT3, PDGFR, and c-Kit stems from their well-documented roles in oncogenesis. Approximately 25-30% of AML patients harbor FLT3-ITD mutations associated with poor prognosis, increased relapse rates, and shorter survival. Preclinical studies demonstrated tandutinib's potent activity against FLT3-ITD mutants, with IC₅₀ values of 6-17 ng/mL in cellular assays. In Ba/F3 cells expressing FLT3-ITD mutants, tandutinib effectively inhibited IL-3-independent growth and FLT3 autophosphorylation. Additionally, tandutinib increased survival in murine models of FLT3-ITD-positive leukemia, validating its therapeutic mechanism [1] [5] [6].

Beyond FLT3, tandutinib exhibits significant activity against PDGFR (IC₅₀ = 0.20 μM) and c-Kit (IC₅₀ = 0.17 μM), making it relevant for malignancies dependent on these kinases. The drug's pharmacokinetic profile revealed slow elimination characteristics, requiring over one week to achieve steady-state plasma concentrations. This property potentially supports sustained target inhibition in clinical settings [1] [3] [8].

Table 1: Tandutinib Selectivity Profile Against Class III Receptor Tyrosine Kinases

Target KinaseIC₅₀ (μM)Cellular Consequences of InhibitionRelevant Malignancies
FLT30.22Inhibition of leukemic blast proliferation, induction of apoptosisAML with FLT3-ITD mutations
c-Kit0.17Suppression of cell proliferation, downregulation of survival signalsGastrointestinal stromal tumors (GIST), systemic mastocytosis
PDGFR0.20Inhibition of tumor stromal interactions, anti-angiogenic effectsGlioblastoma, medulloblastoma, prostate cancer

Clinical evidence from the phase I trial demonstrated tandutinib's antileukemic activity in FLT3-ITD-positive AML patients. Among 8 patients with FLT3-ITD mutations, 5 were evaluable for response assessment. Two patients treated at 525 mg and 700 mg twice daily showed significant decreases in both peripheral blood and bone marrow blasts, providing clinical validation of the preclinical rationale. Western blot analyses confirmed inhibition of FLT3 phosphorylation in circulating leukemic blasts, establishing proof of mechanism in humans [1] [3].

The drug's ability to cross the blood-brain barrier significantly expanded its potential therapeutic applications to primary brain tumors and central nervous system metastases. This property facilitated clinical evaluation in glioblastoma patients, though these trials were eventually discontinued [3] [8].

Role of Type III Receptor Tyrosine Kinases in Oncogenesis

Type III receptor tyrosine kinases constitute a structurally related subfamily of transmembrane receptors characterized by extracellular immunoglobulin-like domains, a single transmembrane helix, and a cytoplasmic tyrosine kinase domain. These receptors play critical roles in regulating cellular proliferation, differentiation, survival, and angiogenesis under physiological conditions. Their dysregulation through various molecular mechanisms drives oncogenesis in diverse malignancies [4] [7] [9].

FLT3 (CD135) normally regulates hematopoiesis through activation of downstream signaling pathways including PI3K/AKT/mTOR, RAS/MAPK, and STAT5. The FLT3-ITD mutation, the most common genetic alteration in AML, results in constitutive kinase activation independent of ligand binding. This leads to aberrant proliferation and survival of leukemic blasts. Additional point mutations in the tyrosine kinase domain (TKD) occur in 5-10% of AML cases and similarly drive ligand-independent activation [1] [6].

c-Kit (CD117) serves as the receptor for stem cell factor (SCF) and plays crucial roles in melanogenesis, hematopoiesis, and gametogenesis. Oncogenic c-Kit activation occurs through gain-of-function mutations (particularly in exon 11, 9, 13, and 17) or autocrine/paracrine overexpression in gastrointestinal stromal tumors (GIST), systemic mastocytosis, and subsets of acute leukemias. Activated c-Kit engages the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation. In colon cancer models, aberrant c-Kit activation protects cells from apoptosis and enhances invasive potential [5] [7] [9].

PDGFR exists as α and β isoforms that regulate mesenchymal cell migration, proliferation, and survival. Dysregulated PDGFR signaling occurs through overexpression, gain-of-function mutations, or autocrine loops in glioblastoma, medulloblastoma, and prostate cancer. The FIG-ROS fusion protein identified in glioblastoma represents an oncogenic mechanism where chromosomal rearrangement (microdeletion on 6q21) fuses the oligomerization domain of FIG (Fused in Glioblastoma) to the kinase domain of ROS1. This aberrant fusion protein localizes to the Golgi apparatus and exhibits constitutive kinase activity that drives gliomagenesis [2] [7].

Table 2: Oncogenic Mechanisms of Type III Receptor Tyrosine Kinases

KinaseOncogenic MechanismsDownstream PathwaysAssociated Malignancies
FLT3• Internal tandem duplication (ITD) mutations• Tyrosine kinase domain (TKD) point mutations• Overexpression• PI3K/AKT/mTOR• RAS/MAPK• STAT5• Acute myeloid leukemia (20-30%)• Myelodysplastic syndrome
c-Kit• Gain-of-function mutations (exon 9, 11, 13, 17)• Autocrine/paracrine activation• Gene amplification• PI3K/AKT/mTOR• JAK/STAT• SRC family kinases• Gastrointestinal stromal tumors (85-90%)• Systemic mastocytosis• Melanoma• AML (1-2%)
PDGFR• Chromosomal translocations (e.g., FIG-ROS)• Autocrine activation• Gain-of-function mutations• PI3K/AKT• PLCγ/PKC• RAS/MAPK• Glioblastoma• Myeloproliferative neoplasms• Dermatofibrosarcoma protuberans

Tandutinib exerts its antitumor effects through multimodal inhibition of these oncogenic pathways. In colon cancer models, tandutinib treatment inhibited phosphorylation of c-Kit, Akt, mTOR, and p70S6 kinase, leading to suppression of cancer-promoting genes including cyclooxygenase-2 (COX-2), vascular endothelial growth factor (VEGF), and interleukin-8. The drug significantly inhibited proliferation and colony formation in colon cancer cell lines (HCT116, HT-29, SW480) while sparing normal colonic epithelial cells (FHC). This selective cytotoxicity was mediated through increased caspase-3 activation and Bax/Bcl-2 ratio, coupled with reduced cyclin D1 expression [5].

In vivo studies demonstrated that intraperitoneal administration of tandutinib significantly suppressed colon cancer xenograft growth. Tumor analysis revealed reduced CD31-positive microvessel density, indicating anti-angiogenic effects. Additionally, tandutinib treatment inhibited expression of COX-2 and VEGF, and suppressed activation of Akt/mTOR signaling proteins in xenograft tissues, confirming pathway modulation as a key mechanism [5].

The FIG-ROS fusion protein exemplifies the subcellular localization-dependent oncogenesis that tandutinib can potentially counteract. This fusion kinase gains transforming potential through its specific Golgi apparatus localization, which enables constitutive kinase activation. While tandutinib's primary targets are FLT3, PDGFR, and c-Kit, its ability to inhibit related tyrosine kinases may extend its utility to such fusion-driven malignancies [2] [9].

Table 3: Tandutinib's Experimental Antitumor Effects Across Models

Experimental ModelKey FindingsProposed Mechanisms
FLT3-ITD-positive AML cell lines• Inhibition of FLT3 autophosphorylation• Suppression of IL-3-independent growth• Blockade of PI3K/AKT and MAPK pathways• Induction of apoptosis
Colon cancer cell lines (HCT116, HT-29, SW480)• Dose-dependent proliferation inhibition• Reduced colony formation• Increased caspase 3/7 activation• Downregulation of cyclin D1• Increased Bax/Bcl-2 ratio• Suppression of COX-2, VEGF, IL-8
Colon cancer xenografts• Significant tumor growth suppression• Reduced microvessel density• Inhibition of Akt/mTOR/p70S6K signaling• Anti-angiogenic effects
Medulloblastoma models• Inhibition of PDGFR-A activation• Reduced tumor cell growth• Increased apoptosis• Modulation of sonic hedgehog signaling

The therapeutic targeting of type III RTKs represents a paradigm shift in oncology, moving from non-specific cytotoxic agents toward molecularly targeted approaches. Tandutinib exemplifies this transition as a rationally designed inhibitor addressing specific oncogenic drivers. While clinical development has faced challenges, particularly in single-agent efficacy, tandutinib continues to be investigated in combination approaches. Its capacity to inhibit multiple oncogenic kinases simultaneously provides a compelling therapeutic strategy against cancers driven by these signaling pathways [1] [5] [7].

Properties

CAS Number

387867-14-3

Product Name

Tandutinib sulfate

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C31H42N6O4.H2O4S/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;1-5(2,3)4/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);(H2,1,2,3,4)

InChI Key

FXCQXNUGIYMXAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.